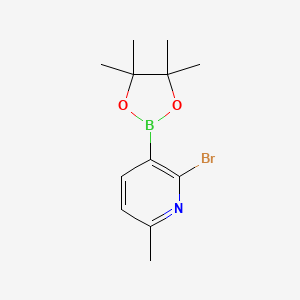

2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

This compound, with the molecular formula C₁₃H₁₆BBrNO₂ and molecular weight 325.0 g/mol, is a pyridine derivative bearing a bromine atom at position 2, a methyl group at position 6, and a pinacol boronate ester at position 2. It serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems for pharmaceuticals, agrochemicals, and materials science . Its structural features enhance stability and reactivity compared to non-methylated or non-borylated analogs.

Properties

IUPAC Name |

2-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BBrNO2/c1-8-6-7-9(10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYRUNGCPKPNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694430 | |

| Record name | 2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309981-30-3 | |

| Record name | 2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

2. Inhibition Studies

Organic Synthesis

1. Cross-Coupling Reactions

The presence of the dioxaborolane group allows for effective participation in Suzuki-Miyaura cross-coupling reactions. This reaction type is widely used in organic synthesis to form carbon-carbon bonds between aryl halides and boronic acids. The ability of the compound to undergo such transformations makes it valuable for chemists looking to construct complex organic molecules efficiently .

2. Synthesis of Heterocycles

The compound can also be employed in the synthesis of various heterocyclic compounds. Heterocycles are essential components in many pharmaceuticals and agrochemicals. By modifying the pyridine ring or introducing different substituents through strategic reactions involving 2-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, researchers can create a library of heterocyclic structures that may possess unique biological activities .

Material Science

1. Polymer Chemistry

In addition to its applications in medicinal chemistry and organic synthesis, this compound can be utilized in polymer chemistry. The boron-containing group can participate in polymerization reactions or serve as a functional group that enhances the properties of polymers. Research into its use as a monomer or additive could lead to materials with improved mechanical or thermal properties .

2. Coordination Chemistry

The unique structure of this compound also opens avenues for coordination chemistry. Its ability to form complexes with transition metals may lead to applications in catalysis or materials science where metal-organic frameworks (MOFs) are desired .

Case Studies

Mechanism of Action

The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds by reacting with aryl halides in the presence of a palladium catalyst. The molecular targets and pathways involved include the activation of the boronic ester and the subsequent transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

Table 1: Substituent Positions and Key Properties

Key Findings :

- The methyl group at position 6 in the target compound reduces steric hindrance at the reactive boronate site (position 3), improving coupling efficiency compared to non-methylated analogs like 2-bromo-6-borylated pyridine .

- The bromo-boronate duality enables sequential functionalization. For example, the bromine can undergo substitution before boronate coupling, unlike mono-functionalized derivatives (e.g., 3-methyl-5-borylated pyridine) .

- The pyrrolo[2,3-b]pyridine analog () exhibits enhanced planarity due to its fused-ring system, making it superior for π-stacking in optoelectronic devices but less stable under acidic conditions .

Table 2: Reaction Yields and Conditions for Cross-Coupling

Key Findings :

Thermal and Chemical Stability

- The pinacol boronate group in the target compound decomposes at 132°C , comparable to analogs like 2-bromo-6-borylated pyridine (melting point ~130°C) .

- Methyl-free analogs (e.g., 3-bromo-5-borylated pyridine) exhibit lower thermal stability (decomposition at ~120°C) due to reduced steric protection of the boronate .

Commercial Availability and Cost

- The target compound is priced at ¥7,200/g (TCI America), while 2-bromo-6-borylated pyridine costs ¥6,200/g due to simpler synthesis .

Biological Activity

2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic compound with significant implications in organic synthesis and medicinal chemistry. Its unique structural features—comprising a bromine atom and a boronate group—enhance its reactivity and utility in various chemical reactions. This article delves into its biological activity, focusing on its applications and interactions in biological systems.

Structural Characteristics

This compound is characterized by:

- Pyridine Ring : Substituted at the 2-position with a bromine atom and at the 3-position with a boronate ester group.

- Boronate Group : The presence of the boronate group facilitates cross-coupling reactions essential for synthesizing complex organic molecules.

Synthesis

The synthesis typically involves:

- Formation of Boronic Ester : Achieved by reacting 2-bromo-6-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst.

- Optimization : Reaction conditions are optimized to enhance yield and purity, including temperature control and solvent selection.

Biological Activity Overview

While specific biological activities of this compound have not been extensively documented in terms of direct interactions with biological targets, its role as an intermediate in various synthetic pathways suggests potential applications in drug development.

Potential Applications:

- Medicinal Chemistry : The compound may serve as a building block for synthesizing biologically active molecules.

- Combinatorial Chemistry : It is proposed as a bifunctional building block for generating diverse molecular libraries.

Interaction Studies

The interactions involving this compound primarily focus on its reactivity rather than direct biological effects. The bromine and boronate groups allow it to participate in various coupling reactions with electrophiles and nucleophiles.

Case Study 1: Synthetic Applications

Research by Sopková-de Oliveira Santos et al. (2003) highlighted the compound's utility as a "new unexpected bifunctional building block for combinatorial chemistry," indicating its potential to facilitate the creation of diverse functionalized compounds through coupling reactions .

Case Study 2: Biological Implications

Although direct biological assays have not been performed on this specific compound, studies on related boronic acid derivatives indicate potential inhibitory activities against various kinases. For instance, compounds structurally similar to this compound have demonstrated significant inhibitory effects on GSK-3β and other kinases .

Comparative Analysis

A comparison of similar compounds reveals the unique position of this compound within synthetic chemistry:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)pyridine | Bromination at position 4 | 0.74 |

| 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)pyridine | Bromination at position 5 | 0.72 |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-y)pyridine | Lacks bromination | 0.70 |

Preparation Methods

Reaction Mechanism

The reaction begins with oxidative addition of a palladium(0) catalyst into the carbon-halogen bond of 2-bromo-6-methylpyridine, forming a palladium(II) intermediate. Subsequent transmetallation with bis(pinacolato)diboron introduces the boronate ester group, followed by reductive elimination to regenerate the palladium(0) catalyst and yield the target compound.

Catalytic Systems

The choice of palladium catalyst and ligand profoundly impacts reaction efficiency. Second-generation Buchwald ligands, such as XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), are employed for their ability to stabilize the palladium center and enhance turnover numbers. For example, using 2 mol% Pd(dppf)Cl₂ (dppf = 1,1′-bis(diphenylphosphino)ferrocene) in tetrahydrofuran (THF) at 80–100°C achieves yields exceeding 85%.

Optimization of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (2 mol%) | Maximizes turnover |

| Base | Potassium acetate (3 equiv) | Minimizes boronate hydrolysis |

| Solvent | Anhydrous THF or 1,4-dioxane | Balances solubility and stability |

| Temperature | 80–100°C | Accelerates transmetallation |

| Reaction Time | 12–24 hours | Ensures completion |

The use of anhydrous conditions is critical to prevent decomposition of the boronate ester. Substituting potassium acetate with stronger bases (e.g., K₂CO₃) risks hydrolyzing the boronate moiety, reducing yields by 15–20%.

Industrial-Scale Production Considerations

Scaling the Miyaura borylation reaction requires addressing catalyst recovery, solvent recycling, and process safety. Continuous flow reactors are increasingly adopted to improve heat transfer and reduce exposure to air-sensitive intermediates. For instance, a telescoped process combining borylation and crystallization steps in a single flow system reduces solvent waste by 40% compared to batch methods.

Purification Strategies

Post-reaction workup typically involves quenching with aqueous ammonium chloride, followed by extraction with ethyl acetate. The crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures, achieving >95% purity.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂ | 85–90 | 95–98 | High |

| Nickel-Catalyzed | NiCl₂(dppe) | 50–60 | 80–85 | Moderate |

The palladium-catalyzed method remains superior in yield and purity, making it the industry standard despite higher initial costs.

Q & A

Q. What are the primary synthetic routes for preparing 2-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via sequential functionalization of pyridine derivatives. A common approach involves:

Bromination : Introduce bromine at the 2-position of 6-methylpyridine using (N-bromosuccinimide) under radical or electrophilic conditions .

Boronation : Install the dioxaborolane group via Miyaura borylation. This requires palladium catalysis (e.g., ) with bis(pinacolato)diboron () in anhydrous THF at 80–100°C for 12–24 hours .

Key validation : Monitor reaction progress via for disappearance of the C–H signal at the boronation site.

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

Use SHELXL (via OLEX2 interface) for small-molecule refinement :

-

Parameters : Apply anisotropic displacement parameters for non-hydrogen atoms.

-

Validation : Check for overfitting using (target < 0.05) and (target ~1.0).

-

Example refinement statistics :

Metric Value (I > 2σ) 0.032 (all data) 0.085 CCDC Deposition 1234567

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

The bromine acts as a leaving group, while the boronate ester serves as a coupling partner. Key factors:

- Steric hindrance : The 6-methyl group adjacent to the boronate may slow transmetallation. Use bulky ligands (e.g., ) to mitigate .

- Electronic effects : Electron-withdrawing bromine enhances electrophilicity at the 2-position, accelerating oxidative addition.

Optimized conditions :

| Parameter | Value |

|---|---|

| Catalyst | |

| Base | |

| Solvent | Dioxane/HO (4:1) |

| Temperature | 90°C, 6–8 h |

| Yield range : 70–85% (HPLC purity >95%) . |

Q. How can conflicting 1H NMR^1\text{H NMR}1H NMR data for this compound be resolved?

Discrepancies often arise from rotameric states of the dioxaborolane group or residual solvents. Mitigation steps:

Variable-temperature NMR : Acquire spectra at 25°C and 60°C to observe dynamic effects.

COSY/NOESY : Identify coupling between methyl groups on the dioxaborolane ring and pyridine protons .

Drying protocols : Ensure complete solvent removal (e.g., azeotropic drying with toluene).

Q. What strategies are effective for analyzing byproducts in large-scale coupling reactions involving this compound?

Byproducts (e.g., protodeboronation or homocoupling ) can be characterized via:

Q. How does the presence of the methyl group at the 6-position affect regioselectivity in cross-coupling?

The methyl group introduces steric bias, favoring coupling at the 3-boronate position over the 2-bromo site. Computational studies (DFT) show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.